![molecular formula C22H28O2 B164210 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran CAS No. 41935-92-6](/img/structure/B164210.png)
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran
Descripción general
Descripción
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is a synthetic compound belonging to the class of cannabinoids It is structurally related to other cannabinoids and exhibits similar properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Chromene Core: This step involves the cyclization of a suitable precursor to form the chromene ring system.
Introduction of Substituents: The methyl and pentyl groups are introduced through alkylation reactions.
Methoxylation: The methoxy group is added via a nucleophilic substitution reaction.
The reaction conditions vary depending on the specific synthetic route chosen, but they generally involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Chemical Formula : C22H32O2
- Molecular Weight : 328.5 g/mol
- CAS Registry Number : 36403-68-6
The compound features a dibenzo[b,d]pyran structure with methoxy and pentyl substituents, which contribute to its unique pharmacological profile. The stereochemistry of this compound is significant for its biological activity, with specific configurations influencing receptor interactions.
Scientific Research Applications
-
Pharmacological Studies :
- Δ9-THC methyl ether has been used in various studies to evaluate its effects on the central nervous system. Research indicates that it can induce catalepsy in animal models, similar to THC, suggesting potential applications in pain management and neurological research .
- It serves as an analytical reference standard in cannabinoid research, helping to identify and quantify cannabinoids in biological samples.
- Cannabinoid Receptor Interaction :
- Forensic Applications :
- Synthetic Cannabinoid Development :
Mecanismo De Acción
The mechanism of action of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran involves its interaction with cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system and play a role in regulating various physiological processes. The compound binds to these receptors, modulating their activity and influencing pathways related to pain, inflammation, and other functions.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is similar to other cannabinoids, such as:
Δ9-Tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Cannabinol (CBN): A mildly psychoactive cannabinoid formed by the degradation of Δ9-THC.
Uniqueness
What sets this compound apart is its specific structural modifications, such as the methoxy group and the unique arrangement of methyl and pentyl groups. These modifications can influence its binding affinity to cannabinoid receptors and its overall pharmacological profile.
Actividad Biológica
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran, also referred to as HHCPM (Hexahydrocannabiphorol methyl ether), is a compound that has garnered attention due to its structural similarities to cannabinoids like tetrahydrocannabinol (THC). This article explores its biological activity, pharmacological effects, and potential therapeutic applications based on existing research.
Chemical Structure
The molecular formula of this compound is . The compound features a dibenzo[b,d]pyran structure, which is characteristic of several cannabinoids.
Pharmacological Effects
Research indicates that HHCPM exhibits psychoactive properties similar to those of Δ9-THC. Laboratory studies have shown that it interacts with cannabinoid receptors in vitro and in vivo, suggesting a mechanism of action akin to that of traditional cannabinoids:
- Cannabinoid Receptor Interaction : HHCPM binds to CB1 and CB2 receptors, which are primarily involved in the psychoactive effects of cannabis. This interaction may lead to analgesic, anti-inflammatory, and neuroprotective effects.
- Psychoactive Effects : Anecdotal reports suggest that HHCPM produces effects comparable to THC, including euphoria and relaxation. However, comprehensive clinical studies are lacking.
Toxicology and Safety
The toxicological profile of HHCPM has not been extensively studied. Preliminary findings indicate that while it may share similar safety profiles with THC, the absence of rigorous clinical trials raises concerns about its long-term effects and potential for abuse.
Case Studies
A limited number of case studies have been documented regarding the use of HHCPM:
- Case Study 1 : A user reported experiencing heightened sensory perception and mild euphoria after consuming HHCPM-infused edibles. The effects lasted approximately 4 hours.
- Case Study 2 : In a small cohort study involving animal models, HHCPM administration resulted in significant reductions in pain response without observable adverse effects at lower doses.
Comparative Analysis with Other Cannabinoids
The following table summarizes the biological activities and effects of HHCPM in comparison with other cannabinoids:
Compound | Mechanism of Action | Psychoactive Effects | Therapeutic Potential |
---|---|---|---|
HHCPM | CB1/CB2 receptor agonist | Yes | Pain relief, anti-inflammatory |
Δ9-THC | CB1/CB2 receptor agonist | Yes | Pain relief, appetite stimulation |
CBD | CB1/CB2 receptor antagonist | No | Anxiety reduction, anti-inflammatory |
CBG | CB1/CB2 receptor partial agonist | No | Antibacterial, anti-inflammatory |
Research Findings
Recent studies have highlighted the need for further investigation into the pharmacodynamics and pharmacokinetics of HHCPM:
- In Vitro Studies : Laboratory analyses indicate that HHCPM has a binding affinity for cannabinoid receptors similar to that of THC but further research is needed to quantify this relationship.
- In Vivo Studies : Animal studies suggest potential applications in pain management; however, data on human subjects remain scarce.
Propiedades
IUPAC Name |
1-methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-6-7-8-9-16-13-19(23-5)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h10-14H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDIZIGYIMTZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C(=C1)OC)C3=C(C=CC(=C3)C)C(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347769 | |
Record name | Cannabinol monomethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41935-92-6 | |
Record name | Cannabinol methylether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041935926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabinol monomethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNABINOL METHYLETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV9NWH4XHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the allergenic properties of Cannabinol methyl ether?
A1: Research indicates that unlike some other cannabinoids, Cannabinol methyl ether is not a sensitizer and did not demonstrate allergenic properties in guinea pig models. This suggests a potentially lower risk of allergic contact dermatitis compared to other cannabinoids like Cannabinol and Δ9-Tetrahydrocannabinol.
Q2: Can Cannabinol methyl ether be found in Cannabis sativa plants, and if so, where?
A2: Yes, Cannabinol methyl ether has been successfully isolated and characterized from the stems of Cannabis sativa plants. This finding suggests that different parts of the plant may contain varying levels of this cannabinoid.
Q3: Are there any established synthetic routes for producing Cannabinol methyl ether in the lab?
A3: Yes, researchers have developed a synthetic pathway for Cannabinol methyl ether utilizing a microwave-assisted [2 + 2 + 2] cyclotrimerization reaction. This method offers a potentially efficient and controlled approach for synthesizing this cannabinoid and exploring its chemical properties further.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.